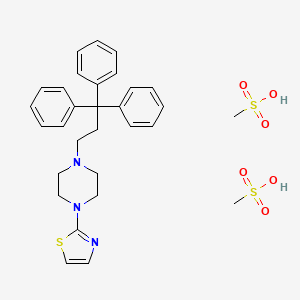

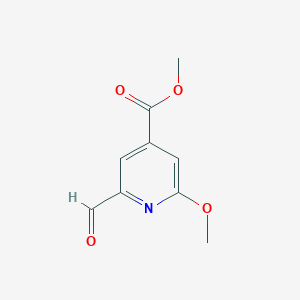

![molecular formula C42H53Fe2NP2 B12110755 1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12110755.png)

1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene es un complejo compuesto organofosfórico. Presenta un esqueleto de ferroceno, que es un compuesto sándwich que consiste en dos aniones ciclopentadienilo unidos a un átomo de hierro central. El compuesto destaca por sus propiedades quirales y su aplicación en catálisis asimétrica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene típicamente involucra múltiples pasos:

Preparación del derivado de ferroceno: El paso inicial implica la síntesis de un derivado de ferroceno con sustituyentes apropiados.

Fosfinación: El derivado de ferroceno luego se hace reaccionar con diciclohexilfosfina en condiciones controladas para introducir los grupos fosfino.

Resolución quiral: El producto resultante se somete a resolución quiral para obtener el enantiómero deseado.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar pasos similares, pero a una escala mayor, con optimizaciones para el rendimiento y la pureza. El uso de sistemas de síntesis y purificación automatizados puede mejorar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene sufre varios tipos de reacciones:

Oxidación: El compuesto se puede oxidar para formar óxidos de fosfina.

Reducción: Las reacciones de reducción pueden convertir los óxidos de fosfina de nuevo a fosfinas.

Sustitución: El compuesto puede participar en reacciones de sustitución donde se intercambian los ligandos.

Agentes oxidantes: Peróxido de hidrógeno o ácido m-cloroperbenzoico para la oxidación.

Agentes reductores: Hidruro de aluminio y litio para la reducción.

Solventes: Los solventes comunes incluyen diclorometano, tolueno y etanol.

Óxidos de fosfina: Formados durante la oxidación.

Ferrocenos sustituidos: Resultan de reacciones de sustitución.

Aplicaciones Científicas De Investigación

1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene tiene varias aplicaciones en la investigación científica:

Catálisis asimétrica: Se utiliza como ligando en procesos catalíticos para producir moléculas quirales.

Química medicinal: Se investiga por sus posibles aplicaciones terapéuticas debido a su estructura única.

Ciencia de materiales: Se estudia por sus propiedades electrónicas y su posible uso en materiales avanzados.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su función como ligando en procesos catalíticos. Se coordina con centros metálicos, influyendo en la reactividad y selectividad de las reacciones catalíticas. La naturaleza quiral del compuesto le permite inducir asimetría en los productos, lo cual es crucial para producir compuestos enantioméricamente puros.

Comparación Con Compuestos Similares

Compuestos similares:

1,1’-Bis(difenilfosfino)ferroceno (dppf): Otro ligando a base de ferroceno utilizado en la catálisis.

1,1’-Bis(di-terc-butilfosfino)ferroceno: Conocido por su volumen estérico y propiedades electrónicas.

Singularidad: 1-Dicyclohexylphosphino-1’-{®-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene es único debido a su configuración quiral específica y la presencia de ambos grupos diciclohexilfosfino y dimetilaminoetil. Esta combinación confiere propiedades estéricas y electrónicas distintas, lo que lo hace altamente efectivo en catálisis asimétrica.

Propiedades

Fórmula molecular |

C42H53Fe2NP2 |

|---|---|

Peso molecular |

745.5 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;dicyclohexyl(cyclopenta-2,4-dien-1-yl)phosphane;iron(2+) |

InChI |

InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/q-2;2*-1;2*+2 |

Clave InChI |

RZHRELGUZPHGAM-UHFFFAOYSA-N |

SMILES canónico |

CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C-]3C=CC=C3.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

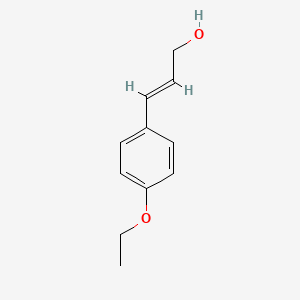

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

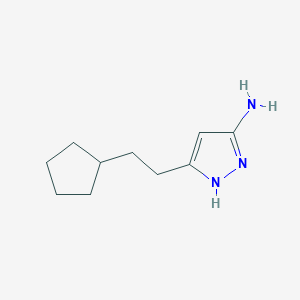

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)

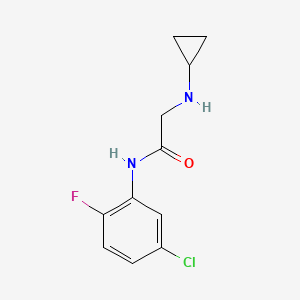

![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)

![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)